Acetamide, N-(2-nitrophenyl)-2-(2-trifluoromethylbenzoimidazol-1-yl)-
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Overview
Description
N-(2-NITROPHENYL)-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-NITROPHENYL)-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the phenyl ring.
Acylation: Formation of the acetamide linkage.
Cyclization: Formation of the benzodiazole ring.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-NITROPHENYL)-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-NITROPHENYL)-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-NITROPHENYL)-2-[2-(METHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE
- N-(2-NITROPHENYL)-2-[2-(CHLORO)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE
Uniqueness
The presence of the trifluoromethyl group in N-(2-NITROPHENYL)-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE may confer unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs.
Properties
Molecular Formula |
C16H11F3N4O3 |
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Molecular Weight |
364.28 g/mol |
IUPAC Name |
N-(2-nitrophenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C16H11F3N4O3/c17-16(18,19)15-21-10-5-1-3-7-12(10)22(15)9-14(24)20-11-6-2-4-8-13(11)23(25)26/h1-8H,9H2,(H,20,24) |
InChI Key |
OVUHBBJBMDUWCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=CC=C3[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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